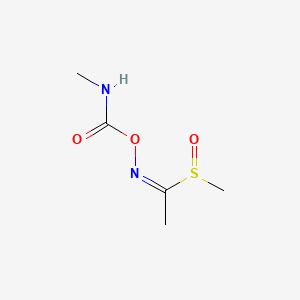
Methomyl-sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methomyl-sulfoxide is a complex organic compound with a unique structure that includes both an imine and a sulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methomyl-sulfoxide can be achieved through several synthetic routes. One common method involves the reaction of ethanimidic acid with methylamine and a sulfinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Methomyl-sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Methomyl-sulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methomyl-sulfoxide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interactions.
類似化合物との比較
Similar Compounds
Methomyl: A compound with a similar structure but different functional groups.
Ethanimidic acid derivatives: Compounds with variations in the substituents on the imine or sulfinyl groups.
Uniqueness
Methomyl-sulfoxide is unique due to the combination of its imine and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
55620-23-0 |
|---|---|
分子式 |
C5H10N2O3S |
分子量 |
178.21 g/mol |
IUPAC名 |
[(Z)-1-methylsulfinylethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H10N2O3S/c1-4(11(3)9)7-10-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
InChIキー |
TZPTVLNJSLZVEI-DAXSKMNVSA-N |
SMILES |
CC(=NOC(=O)NC)S(=O)C |
異性体SMILES |
C/C(=N/OC(=O)NC)/S(=O)C |
正規SMILES |
CC(=NOC(=O)NC)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















